molecular formula C14H13IN2 B3335920 3-(1H-Indol-2-yl)-1-methylpyridin-1-ium iodide CAS No. 15432-27-6

3-(1H-Indol-2-yl)-1-methylpyridin-1-ium iodide

Cat. No.: B3335920
CAS No.: 15432-27-6
M. Wt: 336.17 g/mol
InChI Key: COCJDVPQTUEDOR-UHFFFAOYSA-M
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Description

3-(1H-Indol-2-yl)-1-methylpyridin-1-ium iodide: is a synthetic organic compound characterized by the presence of an indole moiety linked to a pyridinium ion. This compound is notable for its unique structure, which combines the aromatic indole ring with a positively charged pyridinium ion, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-2-yl)-1-methylpyridin-1-ium iodide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Quaternization of Pyridine: The pyridine ring is methylated using methyl iodide to form 1-methylpyridinium iodide.

    Coupling Reaction: The indole moiety is then coupled with the methylated pyridinium ion under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the pyridinium ion can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium ion.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced pyridinium compounds.

    Substitution: Substituted pyridinium derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-Indol-2-yl)-1-methylpyridin-1-ium iodide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. The indole moiety is known for its biological significance, and its combination with the pyridinium ion may enhance these properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(1H-Indol-2-yl)-1-methylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, while the pyridinium ion can facilitate electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Indol-2-yl)pyridine: Lacks the methyl group and iodide ion.

    1-Methyl-3-(1H-indol-2-yl)pyridinium chloride: Similar structure but with a chloride ion instead of iodide.

    2-(1H-Indol-3-yl)-1-methylpyridinium iodide: The indole moiety is attached at a different position.

Uniqueness

3-(1H-Indol-2-yl)-1-methylpyridin-1-ium iodide is unique due to its specific structural configuration, which combines the biological activity of the indole ring with the chemical reactivity of the pyridinium ion. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(1-methylpyridin-1-ium-3-yl)-1H-indole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N2.HI/c1-16-8-4-6-12(10-16)14-9-11-5-2-3-7-13(11)15-14;/h2-10,15H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCJDVPQTUEDOR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C2=CC3=CC=CC=C3N2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498956
Record name 3-(1H-Indol-2-yl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15432-27-6
Record name 3-(1H-Indol-2-yl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-INDOL-2-YL)-1-METHYL-PYRIDINIUM, IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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